3-(chloromethyl)spiro[3.3]heptan-1-one
Description
3-(Chloromethyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a bicyclic framework where two cyclopropane rings share a central carbonyl group. The chloromethyl (-CH₂Cl) substituent at the 3-position introduces both steric bulk and electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
CAS No. |
2731014-82-5 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)spiro[3.3]heptan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the spirocyclic core with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate compound to introduce the ketone group at the 1-position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted spiro[3.3]heptan-1-one derivatives.
Reduction: Formation of 3-(hydroxymethyl)spiro[3.3]heptan-1-ol.
Oxidation: Formation of 3-(carboxymethyl)spiro[3.3]heptan-1-one.
Scientific Research Applications
3-(chloromethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)spiro[3.3]heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Reactivity and Functionalization
- Chloromethyl Group : The -CH₂Cl group in 3-(chloromethyl)spiro[3.3]heptan-1-one acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with tert-butoxy (stable ether) or methoxy (electron-donating) derivatives, which are less reactive .
- Halogenated Derivatives : Bromophenyl and iodo variants (e.g., 3-(4-bromophenyl)- and 5-iodo-) exhibit halogen-specific interactions (e.g., halogen bonding) but require specialized synthesis due to heavier atoms and lower yields .
- Fluorinated Analog : The 6,6-difluoro derivative’s electronegativity may enhance metabolic stability and binding affinity compared to chloromethyl’s electrophilicity .
Physicochemical Properties
- Stability : Fluorinated and tert-butoxy derivatives are likely more stable under physiological conditions, whereas the chloromethyl group may hydrolyze to form reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
